1-chloro-3-[chloro(phenyl)methyl]benzene
Overview
Description
It is a colorless liquid with a pungent odor and is commonly used in the chemical industry as a precursor to various chemicals, including pharmaceuticals, fragrances, and polymers.
Preparation Methods
1-chloro-3-[chloro(phenyl)methyl]benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 3-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial production methods often involve large-scale chlorination processes, where 3-chlorotoluene is continuously fed into a reactor containing chlorine gas and a catalyst. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
1-chloro-3-[chloro(phenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of 1-chloro-3-(chlorophenylmethyl)benzene can lead to the formation of 3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-chloro-3-[chloro(phenyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain antihistamines and other therapeutic agents.
Industry: The compound is utilized in the production of fragrances, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-(chlorophenylmethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-chloro-3-[chloro(phenyl)methyl]benzene can be compared with other similar compounds such as:
1-Chloro-4-(chlorophenylmethyl)benzene: This compound has a similar structure but with the chlorine atom positioned at the para position relative to the benzyl group.
1-Chloro-2-(chlorophenylmethyl)benzene: In this compound, the chlorine atom is positioned at the ortho position relative to the benzyl group.
3-Chlorobenzyl chloride: This compound is structurally similar but lacks the additional chlorine atom on the benzene ring.
The uniqueness of 1-chloro-3-(chlorophenylmethyl)benzene lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
1-chloro-3-[chloro(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFSWLSKOMQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928339 | |
Record name | 1-Chloro-3-[chloro(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-39-4 | |
Record name | 1-Chloro-3-(chlorophenylmethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13391-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(chlorophenylmethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-[chloro(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(chlorophenylmethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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